

Characterization of N-(3,4,5Trimethoxyphenylethyl)aziridine: A Comparative NMR Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	N-(3,4,5- Trimethoxyphenylethyl)aziridine	
Cat. No.:	B1212013	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for **N-(3,4,5-Trimethoxyphenylethyl)aziridine**. Due to the limited availability of published experimental spectra for this specific compound, this guide furnishes a detailed prediction of its NMR characteristics based on data from structurally analogous compounds. It also includes comprehensive experimental protocols for NMR data acquisition and a logical workflow for the characterization process, serving as a valuable resource for researchers synthesizing or working with this and related molecules.

Predicted and Comparative NMR Data

While specific experimental data for **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is not readily available in the searched literature, we can predict the chemical shifts by analyzing known data for the N-phenylethyl group, the aziridine ring, and the 3,4,5-trimethoxyphenyl moiety.

Table 1: Predicted ¹H NMR Spectral Data for **N-(3,4,5-Trimethoxyphenylethyl)aziridine**



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Predicted Integration	Notes
Aziridine CH₂	1.3 - 1.8	m	4H	The protons on the aziridine ring are expected to be in the aliphatic region.
-CH ₂ -N	2.5 - 2.9	t	2H	The methylene group attached to the aziridine nitrogen.
Ar-CH ₂ -	2.7 - 3.1	t	2Н	The methylene group attached to the aromatic ring.
OCH₃ (para)	3.80 - 3.85	S	ЗН	The methoxy group at the para position of the aromatic ring.
OCH₃ (meta)	3.85 - 3.90	S	6H	The two equivalent methoxy groups at the meta positions.
Ar-H	6.3 - 6.5	s	2H	The two equivalent aromatic protons.

Table 2: Predicted ¹³C NMR Spectral Data for **N-(3,4,5-Trimethoxyphenylethyl)aziridine**



Carbon	Predicted Chemical Shift (δ, ppm)	Notes
Aziridine CH ₂	25 - 35	The carbons of the aziridine ring.
-CH ₂ -N	55 - 60	The methylene carbon attached to the aziridine nitrogen.
Ar-CH ₂ -	35 - 40	The methylene carbon attached to the aromatic ring.
OCH₃ (para)	55 - 57	The para-methoxy carbon.
OCH₃ (meta)	60 - 62	The two equivalent meta- methoxy carbons.
Ar-C (CH)	105 - 108	The two equivalent aromatic carbons bearing protons.
Ar-C (quaternary)	135 - 138	The quaternary aromatic carbon attached to the ethyl group.
Ar-C (quaternary, OCH₃)	152 - 155	The three quaternary aromatic carbons attached to the methoxy groups.

Table 3: Comparative ¹H and ¹³C NMR Data of Structurally Related Compounds

For comparative purposes, the following table includes experimental NMR data for compounds containing either an N-substituted aziridine ring or a 3,4,5-trimethoxyphenyl group.



Compound	¹H NMR (δ, ppm)	¹³ C NMR (δ, ppm)	Reference
2-phenyl-1- tosylaziridine	7.87 (d), 7.34-7.21 (m), 3.78 (dd), 2.98 (d), 2.43 (s), 2.39 (d)	144.7, 135.1, 135.0, 129.7, 128.6, 128.3, 128.0, 126.6, 41.1, 35.9, 21.7	[1]
(S)-2-Methoxymethyl- 1-[(R)-1- phenylethyl]aziridine	7.41-7.15(m, 10H), 4.32(s, 2H), 3.42(d, 2H), 2.53(q, 1H), 1.82(d, 1H), 1.78- 1.68(m, 1H), 1.49(d, 1H), 1.44(d, 3H)	144.5, 138.3, 128.4, 128.2, 127.6, 127.4, 127.1, 126.9, 72.7, 72.3, 69.8, 37.8, 32.0, 23.1	[2]
3,4,5- Trimethoxybenzyliden e derivatives	Varied signals for the aromatic and methoxy groups are typically observed in the ranges predicted above.	The aromatic carbons and methoxy carbons of the 3,4,5-trimethoxyphenyl group are consistently found in the predicted regions.	[3]

Experimental Protocols

A standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **N-(3,4,5-Trimethoxyphenylethyl)aziridine** is provided below.

- 1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. Chloroform-d (CDCl₃) is a common choice for similar compounds.
- Ensure the sample is fully dissolved; gentle vortexing or sonication may be used if necessary.



2. NMR Spectrometer Setup:

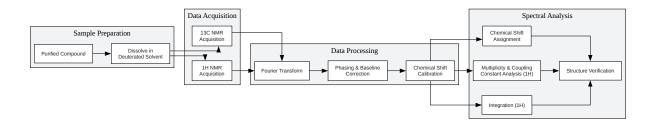
- Experiments are typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4][5][6]
- The spectrometer should be properly tuned and shimmed for the specific sample and solvent to ensure optimal resolution and lineshape.
- 3. ¹H NMR Acquisition Parameters:
- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically 12-16 ppm, centered around 6-8 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
- Temperature: 298 K (25 °C).
- 4. ¹³C NMR Acquisition Parameters:
- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Spectral Width: Typically 200-240 ppm, centered around 100-120 ppm.
- Acquisition Time: 1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans: 1024-4096 scans are often required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
- Temperature: 298 K (25 °C).
- 5. Data Processing:



- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- · Phase correct the spectrum manually or automatically.
- Perform baseline correction.
- Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[4][6]
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J-values) to deduce the connectivity of the atoms.

NMR Characterization Workflow

The following diagram illustrates the logical workflow for the NMR characterization of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**.



Click to download full resolution via product page

Caption: Workflow for NMR characterization.



This comprehensive guide provides a robust framework for the ¹H and ¹³C NMR characterization of **N-(3,4,5-Trimethoxyphenylethyl)aziridine**. By leveraging predicted data and comparing it with known analogs, researchers can confidently identify and verify the structure of this and related compounds. The detailed experimental protocols and logical workflow further support the efficient and accurate acquisition and interpretation of NMR data in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. rsc.org [rsc.org]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. scienceopen.com [scienceopen.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. frontiersin.org [frontiersin.org]
- To cite this document: BenchChem. [Characterization of N-(3,4,5-Trimethoxyphenylethyl)aziridine: A Comparative NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1212013#1h-and-13c-nmr-characterization-of-n-3-4-5-trimethoxyphenylethyl-aziridine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com